Bordeaux E

描述

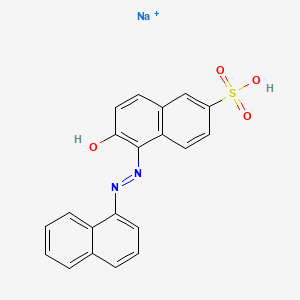

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

5864-86-8 |

|---|---|

分子式 |

C20H14N2NaO4S+ |

分子量 |

401.4 g/mol |

IUPAC 名称 |

sodium;6-hydroxy-5-(naphthalen-1-yldiazenyl)naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-19-11-8-14-12-15(27(24,25)26)9-10-17(14)20(19)22-21-18-7-3-5-13-4-1-2-6-16(13)18;/h1-12,23H,(H,24,25,26);/q;+1 |

InChI 键 |

XXLYOUURXVUMTG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+] |

其他CAS编号 |

5864-86-8 |

产品来源 |

United States |

Chemical Synthesis and Reaction Mechanisms of Bordeaux Red

Fundamental Principles of Azo Coupling Reactions

The synthesis of virtually all azo dyes, including Bordeaux Red, is accomplished through a two-stage reaction process: diazotization and azo coupling. jchemrev.com This sequence allows for the controlled construction of the characteristic azo linkage that defines this class of compounds.

Diazotization is the process of converting a primary aromatic amine, referred to as the diazo component, into a diazonium salt. jchemrev.com This transformation is typically achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is almost always prepared in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), in an aqueous solution. science-revision.co.uk

The reaction is highly temperature-sensitive and must be maintained at low temperatures, typically between 0–5°C. science-revision.co.uk This is crucial because aryl diazonium salts are unstable and can decompose at higher temperatures, potentially leading to unwanted side products and a lower yield. science-revision.co.uknih.gov The resulting diazonium salt is usually not isolated but used immediately in the subsequent coupling reaction. nih.gov

The mechanism begins with the protonation of nitrous acid by the strong acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule follow, ultimately yielding the aryl diazonium ion (Ar-N₂⁺). The exceptional stability of nitrogen gas (N₂) makes the diazonium group an excellent leaving group, which is key to its reactivity in subsequent reactions. science-revision.co.uk

The second stage of the synthesis is the azo coupling reaction. This is a classic electrophilic aromatic substitution (EAS) reaction where the aryl diazonium ion, acting as a weak electrophile, attacks an electron-rich aromatic nucleus, known as the coupling component. libretexts.orgnumberanalytics.comjove.com For the reaction to proceed, the coupling component must contain a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group, which activates the aromatic ring towards electrophilic attack. nih.govnumberanalytics.com

The mechanism involves the donation of π electrons from the activated aromatic ring to the terminal nitrogen of the diazonium ion. jove.com This attack results in the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. numberanalytics.comjove.com Aromaticity is then restored through the loss of a proton, yielding the final, intensely colored azo compound. jove.com The substitution typically occurs at the para position relative to the activating group. If the para position is already occupied, the coupling takes place at an available ortho position. jove.com

The pH of the reaction medium is a critical factor influencing the outcome of the coupling reaction. numberanalytics.com The optimal pH depends on the nature of the coupling component, as summarized in the table below.

| Coupling Component Type | Optimal pH Range | Rationale |

| Phenols | Slightly Alkaline (pH > 7) | In alkaline conditions, the phenol (B47542) is deprotonated to form the more strongly activating phenoxide ion (-O⁻), which enhances the nucleophilicity of the aromatic ring. jove.comnumberanalytics.com However, at very high pH (e.g., >10), the diazonium ion can be converted to an unreactive diazohydroxide. jove.com |

| Aromatic Amines | Slightly Acidic (pH 5–7) | In acidic conditions, the concentration of the electrophilic arenediazonium ion is maximized. jove.com A pH that is too low would lead to protonation of the amino group on the coupling component, deactivating the ring. |

Diazotization Processes and Mechanism

Precursors and Specific Synthetic Pathways for Bordeaux Red

The specific shade and properties of Bordeaux Red (C.I. 16255) are determined by the precise chemical structures of its precursors.

The synthesis of Bordeaux Red involves the reaction between a specific diazotized aminonaphthalene derivative and a hydroxynaphthalene derivative as the coupling component. The sulfonic acid groups present on both precursors are essential for rendering the final dye soluble in water.

The manufacturing process consists of the diazotization of 4-aminonaphthalene-1-sulfonic acid, which is then coupled with 7-hydroxynaphthalene-1,3-disulfonic acid. worlddyevariety.com

Table 1: Key Reactants in Bordeaux Red (C.I. 16255) Synthesis An interactive table with detailed information about the key reactants.

| Role | Common Name | Systematic Name | Chemical Structure |

| Diazo Component | Naphthionic Acid | 4-Aminonaphthalene-1-sulfonic acid |  |

| Coupling Component | G Acid | 7-Hydroxynaphthalene-1,3-disulfonic acid |  |

Achieving a high yield and purity of Bordeaux Red requires careful control over the reaction conditions during both the diazotization and coupling stages.

Temperature Control: As previously mentioned, the diazotization of Naphthionic acid must be conducted at 0–5°C to prevent the premature decomposition of the resulting diazonium salt. science-revision.co.uk Maintaining this low temperature is critical until the diazonium salt is consumed in the coupling step.

pH Management: For the coupling reaction, the pH must be adjusted to the optimal range for the specific coupling component. Since the coupling component for Bordeaux Red is G acid, a hydroxynaphthalene derivative, the reaction is carried out under slightly alkaline conditions. This ensures the phenolic hydroxyl group exists predominantly as the phenoxide ion, which powerfully activates the naphthalene (B1677914) ring system for electrophilic attack by the diazonium salt. jove.comnumberanalytics.com

Purification: After the coupling reaction is complete, the dye is typically isolated from the solution. One common industrial method is "salting out," where sodium chloride is added to the reaction mixture, reducing the solubility of the dye and causing it to precipitate. cuny.edu The crude product can then be collected by filtration. Further purification can be achieved through recrystallization to remove unreacted starting materials and byproducts, ensuring the final product meets the required quality standards. cuny.edu

Aminonaphthalene Derivatives in Bordeaux Red Synthesis

Structural Modifications and Analogues of Bordeaux Red

The fundamental two-step synthesis of azo dyes allows for vast structural diversity. By systematically varying the diazo and coupling components, a wide spectrum of colors and properties can be achieved.

An example of a structural analogue is Ponceau MX , also known as C.I. Food Red 5. canada.ca It is synthesized by coupling diazotized xylene-2,4-diamine with 3-hydroxynaphthalene-2,7-disulfonic acid. The use of different precursors results in a dye with a distinct structure and properties compared to Bordeaux Red.

Another modification involves converting the soluble sodium salt of the dye into an insoluble pigment. The aluminum salt of Ponceau 4R is known as Ponceau 4R Lake or C.I. Food Red 7:1. worlddyevariety.com This lake pigment is created by precipitating the soluble dye onto an inert substratum of aluminum hydroxide. The resulting pigment is insoluble and suitable for coloring fatty foods, powders, and other media where water solubility is not desired. worlddyevariety.com

Table 2: Selected Structural Analogues of Bordeaux Red An interactive data table comparing Bordeaux Red to its analogues.

| Dye Name | C.I. Name | Diazo Component | Coupling Component |

| Bordeaux Red | Food Red 7 (16255) | 4-Aminonaphthalene-1-sulfonic acid | 7-Hydroxynaphthalene-1,3-disulfonic acid |

| Ponceau MX | Food Red 5 | Xylene-2,4-diamine | 3-Hydroxynaphthalene-2,7-disulfonic acid |

| Ponceau 4R Lake | Food Red 7:1 | 4-Aminonaphthalene-1-sulfonic acid | 7-Hydroxynaphthalene-1,3-disulfonic acid (as Al salt) |

The industrial production of Bordeaux E is centered around the creation of an azo bond between two aromatic naphthalene-based precursors. This is achieved through a sequential reaction mechanism.

Step 1: Diazotization The synthesis commences with the diazotization of an aromatic amine. For this compound, the starting amine is 4-aminonaphthalene-1-sulfonic acid, commonly known as naphthionic acid. tiiips.comalquds.edunumberanalytics.com This primary aromatic amine is treated with nitrous acid (HNO₂) under controlled low-temperature conditions. tiiips.com The nitrous acid is typically generated in situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). rsc.orgiipseries.org This reaction transforms the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). imrpress.comscience-revision.co.uk

Step 2: Azo Coupling The diazonium salt formed in the first step is then introduced to a coupling component. In the synthesis of this compound, this component is 3-hydroxy-naphthalene-2,7-disulfonic acid, also referred to as R-salt. tiiips.comtiiips.com This reaction is conducted in an alkaline medium. tiiips.com Precise control of the reaction's pH and temperature is critical to facilitate the electrophilic substitution reaction where the diazonium salt couples with the electron-rich naphthol derivative to form the characteristic azo (-N=N-) linkage. tiiips.com This azo group is the primary chromophore that imparts the deep red color to the molecule. nih.gov

Following the coupling reaction, the crude dye undergoes purification processes, such as crystallization and filtration, to isolate the final product and remove any unreacted starting materials or by-products. tiiips.com

Design Principles for Chromophore Tuning and Spectral Shift

The perceived color of an azo dye is a direct consequence of its molecular structure, which dictates the wavelengths of light it absorbs in the visible spectrum. nih.gov The electronic properties of the azo chromophore and its associated aromatic systems can be intentionally modified to alter the color, a process known as chromophore tuning. This tuning can induce a bathochromic shift (red shift, to longer wavelengths) or a hypsochromic shift (blue shift, to shorter wavelengths). nih.gov

The following principles are central to the design and color modification of red azo dyes like this compound:

Extension of Conjugation: Expanding the system of alternating single and double bonds (the conjugated π-system) typically results in a bathochromic shift, leading to deeper colors. nih.gov This can be achieved by utilizing larger aromatic ring systems or by synthesizing molecules with multiple azo groups (disazo or polyazo dyes). rsc.org

Influence of Substituents: The color of an azo dye can be finely tuned by introducing electron-donating groups (EDGs) such as hydroxyl (-OH) and amino (-NH₂) groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂) and sulfonic acid (-SO₃H) groups onto the aromatic rings. nih.gov A particularly effective strategy for inducing a strong bathochromic shift is to place an EDG in conjugation with an EWG across the azo-chromophore system. nih.gov

Synthetic Strategies for Novel Bordeaux Red Derivatives

The creation of novel derivatives of Bordeaux Red with modified properties, such as different shades, improved stability, or different substrate affinities, relies on systematic variations of the core synthetic pathway.

Strategic approaches include:

Modification of the Diazo Component: By replacing naphthionic acid with other aromatic amines bearing different substituents, a diverse library of new dyes can be synthesized. For example, the use of various substituted anilines as the diazo component is a common strategy to produce a spectrum of red, orange, and yellow dyes. rsc.orgmdpi.com

Modification of the Coupling Component: The R-salt can be substituted with a wide array of other electron-rich coupling components, such as different naphthol or phenol derivatives. The nature and position of substituents on the coupling partner are critical determinants of the final dye's characteristics. iarc.fralquds.edu Research has shown the synthesis of novel heterocyclic azo disperse dyes by coupling with various N-alkyl derivatives of aniline. scielo.br

Incorporation of Heterocyclic Scaffolds: A modern approach in dye synthesis is the integration of heterocyclic rings into the azo structure. Scaffolds such as thiazole, imidazole (B134444), pyrrole, and thiadiazole have been successfully incorporated to create dyes with unique colors and functionalities. rsc.orgnih.govrsc.org For instance, the synthesis of new red azo dyes containing an imidazole moiety has been achieved through standard diazo-coupling reactions. rsc.org

Post-Synthetic Elaboration: In some cases, a synthesized azo dye can serve as an intermediate for a more complex structure. If the dye molecule contains a reactive functional group, such as an amino group, it can undergo further diazotization and coupling to form disazo or polyazo structures, significantly extending the conjugation and altering the color. rsc.org

Interactive Data Table: Research Findings on Azo Dye Synthesis

This table summarizes various synthetic approaches for producing different classes of azo dyes, illustrating the versatility of the diazo-coupling reaction.

| Starting Amine (Diazo Component) | Coupling Component | Resulting Dye Class/Color | Reference |

| 4-aminonaphthalene-1-sulfonic acid | 3-hydroxy-naphthalene-2,7-disulfonic acid | Red Azo Dye (this compound) | tiiips.com |

| Substituted anilines | 8-methyl-4-hydroxyl-2-quinolone | Antibacterial Azo Disperse Dyes | rsc.org |

| 5-acetyl-2-amino-4-methylthiazole | N-alkyl derivatives of aniline | Orange-Red Heterocyclic Azo Dyes | scielo.br |

| 2-amino-4-chloro-5-formylthiazole | Naphthionic acid / H-acid | Azo Reactive Dyes | asianpubs.org |

| 4-(4-aminophenyl) urazole | Phenols, Naphthols, Anilines | Yellow to Red Azo Dyes | scispace.com |

Molecular Structure and Spectroscopic Characterization of Bordeaux Red

Computational Chemistry Approaches to Electronic Structure and Photophysical Phenomena

Computational chemistry provides a powerful lens for examining the intricate relationship between the molecular structure of Bordeaux E (Amaranth, CI 16185) and its observed properties. Through methods rooted in quantum mechanics, researchers can model its geometry, electronic landscape, and spectroscopic behavior with a high degree of accuracy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been particularly instrumental in elucidating the electronic structure and photophysical phenomena of this azo dye.

One pivotal study employed DFT calculations to perform a comprehensive analysis of this compound. researchgate.net The research focused on deriving the equilibrium geometry, vibrational characteristics, and the electronic transitions that give the dye its characteristic color. researchgate.net

The optimized molecular structure obtained from these calculations revealed key features such as the planarity of the naphthalene (B1677914) rings and the specific bond lengths and angles of the azo group (–N=N–). researchgate.net These geometric parameters are fundamental to understanding the extent of π-electron delocalization across the molecule, which is crucial for its color and electronic properties. The calculations also provided clear evidence for intramolecular charge transfer (ICT) and the presence of an intramolecular hydrogen bond (C-H···N), which contributes to the molecule's stability and influences its spectral characteristics. researchgate.net

Time-dependent density functional theory (TD-DFT) calculations were performed on the optimized structure to simulate the electronic absorption spectrum. researchgate.net This theoretical spectrum was then compared with the experimental UV-visible spectrum, showing good agreement. The analysis of the electronic transitions provides insight into why this compound absorbs light in the visible region. The primary absorption band, responsible for its reddish-purple color, is attributed to a π → π* transition. libretexts.org This transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Natural Bond Orbital (NBO) analysis, another computational tool, was used to investigate the intramolecular interactions and their stabilization energies. This analysis confirmed the presence of the C-H···N hydrogen bond and quantified the delocalization of electron density, particularly the intramolecular charge transfer from the hydroxyl group of one naphthalene ring system into the π* orbital of the azo group. researchgate.net This ICT character is a significant factor contributing to the molecule's nonlinear optical (NLO) properties. The study calculated the first hyperpolarizability of this compound, indicating its potential as a nonlinear optical material. researchgate.net

The table below summarizes key findings from the computational analysis of this compound.

Table 1: Selected Computational Data for this compound

| Parameter | Computational Method | Finding | Reference |

|---|---|---|---|

| Optimized Geometry | DFT | Confirmed planarity of naphthalene rings and provided evidence for intramolecular C-H···N hydrogen bonding. | researchgate.net |

| Electronic Spectrum | TD-DFT | Calculated electronic transitions correspond well with the experimental UV-visible spectrum. The main absorption is a π → π* transition. | researchgate.netlibretexts.org |

| Intramolecular Interactions | NBO Analysis | Demonstrated intramolecular charge transfer (ICT) from the hydroxyl group to the azo moiety's π* orbital. | researchgate.net |

| Nonlinear Optical Properties | DFT | The calculated first hyperpolarizability suggests significant NLO properties, driven by the ICT mechanism. | researchgate.net |

These computational studies provide a detailed, molecular-level understanding of the electronic structure and photophysical behavior of this compound. They not only explain the origin of its color but also highlight more complex phenomena like intramolecular charge transfer and nonlinear optical activity, which are not readily apparent from experimental data alone.

Compound Names Mentioned

Table 2: List of Compound Names

| Common Name / Identifier | Systematic Name |

|---|---|

| This compound | Trisodium 3-hydroxy-4-((4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate |

| Amaranth | |

| CI 16185 | |

| Food Red 9 |

Interactions with Material Substrates

Chemical Adsorption Mechanisms on Fibrous Materials

The adsorption of Acid Red 17 onto fibrous materials, such as wool, silk, and nylon, involves several chemical adsorption mechanisms. These interactions dictate the dye uptake, levelness, and fastness properties of the dyed material. Acid dyes, in general, are known to fix to these fibers through a combination of ionic bonds, hydrogen bonding, and Van der Waals forces solvent-dye.comalibaba.comdynexindustries.com.

Electrostatic interactions play a primary role in the binding of anionic acid dyes like Acid Red 17 to protein and polyamide fibers. In acidic dyeing baths, the amino groups present in these fibers become protonated, resulting in positively charged sites (-NH₃⁺) nih.govnih.govsdc.org.uk. The negatively charged sulfonate groups (-SO₃⁻) of the Acid Red 17 molecule are then electrostatically attracted to these protonated sites on the fiber surface solvent-dye.comalibaba.comnih.gov. This forms an ionic bond between the dye anion and the cationic site on the fiber nih.govsdc.org.uk. The strength of this ionic interaction is a significant factor in the initial rapid uptake of the dye by the fiber nih.gov. Studies on the adsorption of acid dyes on wool fibers have shown that the process can follow models indicative of monolayer adsorption driven by electrostatic interactions between anionic dyes and protonated amine groups acs.org. The extent and efficiency of acid dyeing are significantly affected by the pH of the dyeing process, as it influences the protonation of the fiber's amino groups nih.govnih.gov.

Elucidation of Electrostatic Interactions in Dye-Substrate Binding

Photostability and Chemical Stability of Adsorbed Bordeaux Red

The stability of Acid Red 17 when adsorbed on material substrates is critical for the longevity of the dyed material's color. This includes its resistance to degradation induced by light (photostability) and various chemical agents present in the environment (chemical stability).

Photodegradation of azo dyes like Acid Red 17 can occur when exposed to light, particularly UV radiation, leading to a loss of color (fading). Mechanistic studies of photodegradation often involve the generation of reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which attack the dye molecule acs.orgmdpi.com. On substrate surfaces, this process can be influenced by the nature of the substrate and the presence of catalysts or environmental factors. For instance, photocatalytic degradation of acid dyes can occur on semiconductor surfaces like TiO₂ nanoparticles, where light excitation generates electron-hole pairs that lead to the formation of these radical species acs.orgmdpi.comacs.org. The dye molecule adsorbed on the surface can be directly degraded by reacting with these radicals acs.org. Studies on the photodegradation of Acid Red 17 in aqueous solutions, often relevant to the dye present on the fiber surface or in wastewater, have shown that the degradation rate can follow pseudo-first-order kinetics and is influenced by factors like pH and the presence of oxidants researchgate.net. While specific detailed mechanisms for Acid Red 17 on different fiber surfaces require dedicated study, the general principles of azo dye photodegradation involving radical attack on the azo bond and aromatic rings are likely applicable epa.gov.

Mechanistic Studies of Photodegradation on Substrate Surfaces

Surface Chemistry Investigations of Dyed Materials

Investigating the surface chemistry of materials dyed with Acid Red 17 provides insights into the distribution, orientation, and interaction of the dye molecules on the fiber surface. Techniques such as mass spectrometry, particularly methods capable of analyzing surfaces directly, can be employed for this purpose nih.gov. For example, techniques like Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry have been used for the direct analysis of dyes on textile fabrics, allowing for the identification of the adsorbed dye and, in some cases, information about the fiber itself nih.gov. Surface analysis can help to understand the uniformity of dye distribution, the penetration depth of the dye into the fiber structure, and potential chemical changes to the dye or fiber surface resulting from the dyeing process or subsequent exposure to environmental factors.

Advanced Analytical Methodologies for Bordeaux Red Detection and Quantification

Spectrophotometric Techniques for Concentration Determination

Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique for the quantitative analysis of Amaranth due to its distinct light absorption properties in the visible region.

UV-Visible (UV-Vis) spectroscopy is a widely used method for the direct determination of Amaranth concentration in aqueous solutions and extracts from various matrices inoe.roinoe.rosid.iroeno-one.eumdpi.com. Amaranth exhibits a characteristic maximum absorbance at approximately 520 nm in aqueous solutions atamanchemicals.comwikipedia.orgatamanchemicals.comchemeurope.comatamanchemicals.com. This strong absorption in the visible spectrum allows for sensitive detection.

The concentration of Amaranth in a solution can be determined by measuring the absorbance at its maximum wavelength and applying the Beer-Lambert Law, provided the dye is the only component absorbing significantly at that wavelength or that interfering substances are accounted for. For complex matrices, extraction steps are often necessary to isolate Amaranth and minimize interference before UV-Vis analysis sid.iroeno-one.eu. Studies have utilized UV-Vis spectroscopy to investigate the interaction between Amaranth and biomolecules like DNA, observing changes in the absorption spectrum upon binding inoe.roinoe.ro. For instance, research on the interaction between Amaranth and DNA marked with methylene (B1212753) blue showed a new strong absorption band appearing at 522 nm, characteristic of Amaranth inoe.ro.

While UV-Vis spectroscopy is primarily applied to liquid samples, reflectance spectroscopy, specifically diffuse reflectance spectroscopy (DRS), can be employed for the analysis of Amaranth in solid matrices. DRS measures the light scattered back from a solid sample. This technique is particularly useful for colored solid materials or dyes adsorbed onto solid supports.

Research has demonstrated the application of DRS for the determination of Amaranth dye on the surface of qualitative filter paper, serving as a solid support researchgate.netrsc.orgresearchgate.net. Measurements were performed at 530 nm, close to the maximum absorbance wavelength observed in solution researchgate.netrsc.org. A calibration curve relating the absorbance obtained from DRS to the square root of the dye concentration on the solid support was established, demonstrating the potential for quantitative analysis in solid matrices researchgate.netrsc.org. For example, one study reported a linear range of 1.00 × 10⁻⁵ to 5.00 × 10⁻⁴ mol/L with detection and quantification limits of 1.13 × 10⁻⁶ and 1.25 × 10⁻⁵ mol/L, respectively, for Amaranth on filter paper using DRS rsc.org.

UV-Visible Spectroscopy in Solution and Extract Analysis

Chromatographic Separations and Coupled Detection Techniques

Chromatographic methods offer enhanced separation capabilities, allowing for the analysis of Amaranth in complex mixtures and the identification of related compounds or byproducts. Coupling chromatography with selective detectors further improves the analytical power.

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of Amaranth in various samples, including food and beverages nih.govmedkoo.cominoe.rooeno-one.euakjournals.combio-conferences.orgresearchgate.netnih.govchromatographytoday.com. HPLC is particularly effective for analyzing Amaranth in mixtures containing other synthetic dyes or natural colorants.

Various HPLC methods for Amaranth analysis have been developed, commonly employing reversed-phase columns (such as C18) and gradient elution with mobile phases consisting of buffer solutions (e.g., ammonium (B1175870) acetate (B1210297) or sodium phosphate) and organic solvents (acetonitrile or methanol) nih.govinoe.rooeno-one.euakjournals.combio-conferences.orgresearchgate.netnih.govchromatographytoday.comlcms.cz. Detection is frequently achieved using UV-Vis or diode array detectors (DAD), which provide spectral information for peak identification and purity assessment nih.govakjournals.comresearchgate.netnih.gov.

HPLC allows for the separation of Amaranth from potential interfering substances in complex food matrices, enabling accurate quantification oeno-one.euakjournals.comresearchgate.netchromatographytoday.comlcms.cz. Studies have reported good linearity, detection limits, and recovery rates for Amaranth analysis in various food products using HPLC-DAD akjournals.comresearchgate.net. For instance, a UHPLC-DAD method for the analysis of ten synthetic colors, including Amaranth (E123), in food and drink samples reported detection limits ranging from 0.017 to 0.025 mg/L and quantification limits from 0.057 to 0.082 mg/L for all colors, with correlation coefficients between 0.9991 and 1.0 akjournals.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. Due to its low volatility and ionic nature, intact Amaranth is not directly amenable to GC-MS analysis without chemical derivatization. However, GC-MS can be a valuable tool for identifying and quantifying volatile transformation byproducts of Amaranth.

While direct research on the GC-MS analysis of Amaranth byproducts is limited in the provided sources, GC-MS is a standard technique for analyzing volatile organic compounds in environmental and food samples bio-conferences.org. Studies on the degradation of similar azo dyes suggest the formation of smaller, potentially volatile, aromatic amines or other organic fragments as byproducts . If Amaranth undergoes degradation under certain conditions, yielding volatile products, GC-MS, possibly coupled with appropriate sample preparation techniques like solid-phase microextraction (SPME) or purge-and-trap, could be applied for their analysis. One source mentions GC-MS/MS for analyzing contaminants in tobacco samples bio-conferences.org, indicating the technique's capability for trace analysis of various organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and highly sensitive technique for the detection and quantification of Amaranth in complex environmental and material matrices inoe.rochromatographytoday.comepa.govresearchgate.net. LC-MS combines the separation power of HPLC with the selective detection and structural information provided by mass spectrometry.

LC-MS is particularly advantageous for analyzing Amaranth in samples with significant matrix interference or when very low detection limits are required. Electrospray ionization (ESI) is a commonly used ionization technique for polar and ionic compounds like Amaranth, often operated in negative ion mode due to the sulfonate groups chromatographytoday.com. LC-MS/MS provides enhanced selectivity by monitoring specific precursor-product ion transitions, minimizing interference from co-eluting compounds.

LC-MS methods have been developed for the multi-residue analysis of various artificial dyes, including Amaranth (E123), in complex food matrices like confectionary, ice-cream, and chocolate sweets epa.govresearchgate.net. Sample preparation steps such as solid-phase extraction (SPE) may be employed to concentrate the analytes and clean up the sample before LC-MS analysis oeno-one.euepa.gov. LC-MS/MS can also be used for confirmation of the identity of Amaranth based on its characteristic fragmentation pattern epa.govresearchgate.net. Reported limits of quantification for Amaranth using LC-MS/MS in various food matrices range from 10 to 500 µg/kg epa.gov.

| Analytical Technique | Principle | Application for Amaranth Analysis | Key Findings / Notes |

| UV-Visible Spectroscopy | Measures absorbance of light in UV-Vis range | Concentration determination in solutions and extracts | Max absorbance ~520 nm; Used for quantitative analysis and interaction studies. atamanchemicals.comwikipedia.orgatamanchemicals.comchemeurope.comatamanchemicals.cominoe.roinoe.rosid.iroeno-one.eumdpi.com |

| Diffuse Reflectance Spectroscopy | Measures scattered light from solid surfaces | Analysis in solid matrices (e.g., on filter paper) | Quantitative analysis possible; Measurements typically around 530 nm. researchgate.netrsc.orgresearchgate.net |

| HPLC (UV/DAD Detection) | Separates compounds based on differential partitioning between phases | Purity and mixture analysis in food and beverages | Widely used for separation and quantification; Various columns and mobile phases employed; Good linearity and recovery. nih.govmedkoo.cominoe.rooeno-one.euakjournals.combio-conferences.orgresearchgate.netnih.govchromatographytoday.comlcms.cz |

| GC-MS | Separates volatile compounds, identifies based on mass fragmentation | Analysis of volatile transformation byproducts | Not suitable for intact Amaranth; Potential for analyzing volatile degradation products after derivatization. bio-conferences.org |

| LC-MS (LC-MS/MS) | Combines LC separation with MS detection | Analysis in complex environmental and material matrices; Trace analysis; Confirmation of identity | High sensitivity and selectivity; Used for multi-residue analysis; SPE often used for sample preparation. inoe.rochromatographytoday.comepa.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Transformation Byproducts

Electrochemical Methods in Quantitative and Qualitative Analysis

Electrochemical methods, particularly voltammetry, have emerged as sensitive and selective techniques for the detection and quantification of Bordeaux E (Amaranth) in various matrices, including food samples nih.govbas.bgbiointerfaceresearch.comresearchgate.netmdpi.com. These methods leverage the electrochemical activity of the azo group (-N=N-) present in the structure of this compound, which undergoes redox reactions at the electrode surface researchgate.netmdpi.com.

Various modified electrodes have been developed to enhance the electrochemical signal and improve the detection limits for this compound. For instance, a study utilized a functionalized graphene oxide/chitosan/ionic liquid nanocomposite supported on nanoporous gold (fGO/CS/IL/NPG) modified glassy carbon electrode (GCE) for the determination of Amaranth in drinks nih.gov. This modified electrode exhibited enhanced redox peak current responses due to the synergistic effect of nanoporous gold and the nanocomposite, offering a high surface area and improved electronic conductivity nih.gov. Under optimized conditions, this method showed a linear detection range from 8.0 to 1200.0 nM with satisfactory sensitivity and selectivity nih.gov.

Another approach involved the use of a Pd/GO nanomaterial-modified screen-printed electrode (Pd/GO/SPE) for the voltammetric determination of Amaranth rsc.org. This sensor demonstrated a good electrocatalytic effect on Amaranth oxidation, achieving a linear dynamic range of 0.08 μM–360.0 μM and a detection limit of 30.0 nM rsc.org. The electrochemical behavior of Amaranth on this electrode was found to be a diffusion-controlled process rsc.org.

Cyclic voltammetry has been employed to investigate the electrochemical behavior of Amaranth and its interaction with other substances, such as DNA inoe.roinoe.ro. Studies have shown that the anodic and cathodic current peaks of Amaranth can decrease upon interaction with DNA, indicating complex formation inoe.roinoe.ro.

Differential pulse voltammetry (DPV) is frequently used for the quantitative determination of this compound due to its enhanced sensitivity mdpi.com. Modified electrodes, such as those based on reduced graphene oxide and methionine film on screen-printed carbon electrodes, have been developed for the simultaneous detection of multiple food colorants, including Amaranth mdpi.com. These sensors have shown linear detection ranges and low detection limits for Amaranth in food samples mdpi.com. For example, one study reported linear ranges of 1 to 10 µM and 10 to 100 µM for Amaranth using a reduced graphene oxide-methionine modified screen-printed electrode, with a detection limit of 57 nM mdpi.com.

Electrochemical sensors utilizing amalgam electrodes, such as mercury meniscus modified (m-AgSAE) and liquid mercury free polished (p-AgSAE) silver solid amalgam electrodes, coupled with differential pulse adsorptive stripping voltammetry (DP-AdSV) and direct current adsorptive stripping voltammetry (DC-AdSV), have also been developed for the sensitive determination of Amaranth researchgate.net. These methods have demonstrated low limits of detection (e.g., 2.1 × 10⁻⁹ mol L⁻¹ on m-AgSAE using DC-AdSV) and good repeatability researchgate.net.

Research findings highlight the versatility of electrochemical methods for both qualitative assessment of this compound's behavior and quantitative analysis in complex matrices.

Here is a table summarizing some electrochemical methods for Amaranth detection:

| Method | Electrode Modification | Linear Range | Detection Limit | Reference |

| Differential Pulse Voltammetry (DPV) | fGO/CS/IL/NPG/GCE | 8.0 – 1200.0 nM | Not specified | nih.gov |

| Voltammetry | Pd/GO/SPE | 0.08 – 360.0 μM | 30.0 nM | rsc.org |

| Differential Pulse Voltammetry (DPV) | Reduced graphene oxide-methionine modified screen-printed electrode | 1-10 µM and 10-100 µM | 57 nM | mdpi.com |

| Direct Current Adsorptive Stripping Voltammetry (DC-AdSV) | Mercury meniscus modified silver solid amalgam electrode (m-AgSAE) | Not specified | 2.1 × 10⁻⁹ mol L⁻¹ | researchgate.net |

| Differential Pulse Adsorptive Stripping Voltammetry (DP-AdSV) | Mercury meniscus modified silver solid amalgam electrode (m-AgSAE) | Not specified | Not specified | researchgate.net |

| Direct Current Adsorptive Stripping Voltammetry (DC-AdSV) | Polished silver solid amalgam electrode (p-AgSAE) | Not specified | 3.4 × 10⁻⁹ mol L⁻¹ | researchgate.net |

| Differential Pulse Adsorptive Stripping Voltammetry (DP-AdSV) | Polished silver solid amalgam electrode (p-AgSAE) | Not specified | Not specified | researchgate.net |

| Cyclic Voltammetry (Qualitative/Interaction Study) | Screen-Printed Carbon Electrode (SPCE) | Not applicable | Not applicable | inoe.roinoe.ro |

Emerging Spectroscopic Techniques for In Situ and Real-Time Analysis

While traditional spectroscopic methods like UV-Vis absorption and fluorescence emission spectroscopy are widely used for the analysis of this compound inoe.roinoe.ronih.govd-nb.infojabsonline.orgmdpi.com, emerging spectroscopic techniques, particularly Surface-Enhanced Raman Scattering (SERS), offer potential for in situ and real-time analysis with high sensitivity.

UV-Vis absorption spectroscopy is commonly used to monitor the interaction of Amaranth with biomolecules like DNA, observing changes in characteristic absorption bands inoe.roinoe.ro. The water solution of Amaranth has an absorption maximum around 520 nm wikipedia.orgchemeurope.com. Fluorescence spectroscopy can also be employed to study interactions, for example, by monitoring the fluorescence quenching of a probe in the presence of Amaranth inoe.roinoe.roresearchgate.net. Binding constants for the interaction of Amaranth with DNA have been estimated using both absorption and fluorescence spectroscopy inoe.roinoe.ro.

Diffuse reflectance spectroscopy has been explored as a simple and low-cost method for the determination of Amaranth, particularly in spot tests on solid supports like filter paper researchgate.net. This technique measures the light scattered or reflected by a sample and can be used for quantitative analysis by correlating reflectance measurements to dye concentration researchgate.net.

Surface-Enhanced Raman Scattering (SERS) is an emerging technique that can provide highly sensitive and specific detection of analytes adsorbed on plasmonic nanostructures researchgate.netdntb.gov.uadntb.gov.uanih.gov. SERS relies on the enhancement of Raman scattering signals from molecules in close proximity to roughened metal surfaces, typically silver or gold nanoparticles researchgate.netnih.gov. For this compound (Amaranth), SERS has shown promise for rapid qualitative and quantitative determination researchgate.net. Studies have identified characteristic Raman peaks of Amaranth that exhibit significant SERS enhancement researchgate.net. For instance, a characteristic peak at 1570 cm⁻¹ showed a good linear relationship with the concentration of Amaranth in carbonated drinks when using SERS researchgate.net. Detection limits in the low microgram per liter range have been reported for Amaranth in water and carbonated drinks using SERS researchgate.net. The development of suitable SERS substrates, such as cysteamine-modified silver nanoparticles or hydrogel film@Au nanoparticle array composites, is crucial for achieving high sensitivity and uniformity in SERS analysis of Amaranth researchgate.netdntb.gov.ua. SERS offers advantages for in situ and non-destructive analysis, making it a promising tool for rapid screening and monitoring of this compound in various samples researchgate.net.

While research into the application of SERS for this compound detection is ongoing, it represents a significant emerging spectroscopic technique with the potential for sensitive and real-time analysis, complementing traditional spectroscopic and electrochemical methods.

Here is a table summarizing some spectroscopic methods for Amaranth analysis:

| Method | Application | Key Findings | Reference |

| UV-Vis Absorption Spectroscopy | Interaction studies, Quantitative analysis | Monitoring of absorption bands, estimation of binding constants | inoe.roinoe.ronih.govjabsonline.orgmdpi.com |

| Fluorescence Emission Spectroscopy | Interaction studies, Quantitative analysis | Monitoring of fluorescence quenching, estimation of binding constants | inoe.roinoe.rojabsonline.orgresearchgate.net |

| Diffuse Reflectance Spectroscopy | Quantitative analysis (spot tests) | Correlation of reflectance with concentration, low-cost method | researchgate.net |

| Surface-Enhanced Raman Scattering (SERS) | Qualitative and quantitative analysis (emerging) | Enhanced Raman signals, characteristic peaks (e.g., 1570 cm⁻¹), potential for in situ and real-time analysis | researchgate.netdntb.gov.uadntb.gov.ua |

Environmental Chemistry and Remediation Processes

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that break down chemical compounds. For Bordeaux E, these pathways primarily include photolysis and chemical oxidation.

Photolytic Degradation Mechanisms of Azo Dyes in Natural Systems

Photolytic degradation, or photocatalysis, is a process where light energy drives the breakdown of compounds. nih.gov For azo dyes like this compound, this often results in the formation of aromatic amines, which can be toxic, mutagenic, or carcinogenic. nih.gov The complex molecular structure of many dyes, however, can make them resistant to complete degradation by photolysis alone. nih.gov The effectiveness of photolytic degradation is influenced by factors such as the intensity of light and the presence of other substances in the environment. Dissolved organic matter (DOM) in natural waters can either enhance or inhibit the abiotic degradation of such pollutants. oskar-bordeaux.fr

Recent research has explored the use of photocatalysts to enhance the degradation of azo dyes. For instance, graphite (B72142) carbon nitride (g-C₃N₄) has been shown to be effective in the photocatalytic destruction of azo dyes under UV-A irradiation. mdpi.com The mechanism involves the formation of electron-hole pairs in the catalyst, leading to the generation of reactive oxygen species that break down the dye molecule. mdpi.com Similarly, composites like Fe₃O₄@SiO₂@ZnO, when activated with hydrogen peroxide (H₂O₂), have demonstrated high efficiency in the photodegradation of azo dyes under UV light. mdpi.com The generated hydroxyl radicals (OH•) are powerful oxidizing agents that attack the dye structure, leading to its decomposition. mdpi.com

Oxidative Chemical Degradation Processes and Reaction Intermediates

Oxidative chemical degradation involves the use of strong oxidizing agents to break down complex organic molecules. Advanced oxidation processes (AOPs) are a key technology in this area, often utilizing highly reactive species like hydroxyl radicals. researchgate.net These radicals can be generated through various methods, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), and Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). mdpi.com

The degradation of azo dyes through AOPs typically involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.net This initial step leads to the formation of various intermediate products. For example, the oxidation of the triphenylmethane (B1682552) dye Brilliant Blue-R by hypochlorite (B82951) involves the formation of an activated complex that decomposes into intermediates, which are then further oxidized. scielo.org.za The specific intermediates formed depend on the parent dye molecule and the reaction conditions. frontiersin.org While many of these intermediates are less toxic than the original dye, some can be more hazardous, necessitating careful monitoring of the degradation process. frontiersin.org

Sulfate-radical-based AOPs (SR-AOPs) have also emerged as a promising method for degrading refractory organic pollutants like azo dyes. frontiersin.org These processes generate sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants. The degradation pathways in SR-AOPs can involve substitution, decarboxylation, and destruction of the aromatic rings, leading to a variety of intermediate products. frontiersin.org

Biotic Transformation Mechanisms of Bordeaux Red

Biotic transformation relies on the metabolic activities of microorganisms to break down pollutants. For this compound, both bacteria and fungi play a significant role in its biodegradation.

Microbial Degradation of Azo Bonds by Azoreductases and Associated Enzyme Systems

The initial and often rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond. scholarsresearchlibrary.comfrontiersin.org This reaction is catalyzed by a group of enzymes called azoreductases, which are typically dependent on NADH or NADPH as electron donors. scholarsresearchlibrary.comfrontiersin.org Azoreductases can be found in a wide range of bacteria and may be located either inside the cell or on the cell membrane. frontiersin.org The activity of these enzymes is often inhibited by the presence of oxygen, making anaerobic or microaerophilic conditions more favorable for the initial decolorization of azo dyes. scholarsresearchlibrary.comnih.gov

The cleavage of the azo bond results in the formation of colorless aromatic amines. scholarsresearchlibrary.com While this step achieves decolorization, the resulting amines can be more toxic than the parent dye. frontiersin.org Therefore, complete remediation requires the further degradation of these aromatic amines, which typically occurs under aerobic conditions. scholarsresearchlibrary.comnih.gov This sequential microaerophilic/aerobic process has been shown to be effective in the complete mineralization of azo dyes without the accumulation of toxic intermediates. nih.gov

Several bacterial species have been identified for their ability to degrade azo dyes. For instance, strains of Providencia rettgeri and Pseudomonas sp. have demonstrated high decolorization efficiency for various azo dyes. nih.gov The enzymatic activity in these bacteria involves both reductive enzymes like azoreductase and NADH-DCIP reductase, and oxidative enzymes like laccase and veratryl alcohol oxidase for the subsequent degradation of aromatic amines. nih.gov

| Enzyme System | Function in Azo Dye Degradation | Cofactors/Conditions | Key Findings |

| Azoreductases | Catalyze the reductive cleavage of the azo bond (-N=N-). scholarsresearchlibrary.comfrontiersin.org | NADH or NADPH, often flavin-dependent. scholarsresearchlibrary.comnih.gov | Key enzyme for initial decolorization; activity is often inhibited by oxygen. scholarsresearchlibrary.com |

| NADH-DCIP Reductase | Involved in the electron transfer chain supplying electrons for azo bond reduction. nih.gov | NADH | Increased activity observed during the degradation of various azo dyes. nih.gov |

| Laccase | Oxidizes a broad range of phenolic compounds, including aromatic amines. frontiersin.orgnih.gov | Oxygen | Plays a role in the aerobic degradation of aromatic amines formed after azo bond cleavage. nih.gov |

| Veratryl Alcohol Oxidase | An oxidative enzyme involved in the degradation of aromatic compounds. nih.gov | Oxygen | Its activity suggests a role in the subsequent breakdown of dye metabolites. nih.gov |

Fungal Biotransformation Pathways and Metabolite Formation

Fungi are also highly effective in degrading a wide range of complex organic pollutants, including azo dyes. frontiersin.org Unlike bacteria, which often require an initial anaerobic step, many fungi can degrade azo dyes under aerobic conditions. frontiersin.org Fungal degradation is primarily mediated by extracellular lignin-modifying enzymes such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase. frontiersin.org These enzymes have a broad substrate specificity and can oxidize a wide variety of aromatic compounds.

The biotransformation of compounds by fungi can lead to the formation of various metabolites. For example, in the context of wine production, lactic acid bacteria can metabolize certain compounds to produce flavor molecules. frontiersin.org Similarly, fungi can transform dye molecules into different, often less complex, compounds. Studies on fungal biotransformation have identified various metabolites, indicating that fungi can employ different pathways for degradation. For instance, the biotransformation of β-carotene by various microorganisms, including fungi, has been shown to produce β-ionone as a major metabolite. scielo.br

Advanced Treatment Technologies for Effluent Decolorization and Compound Removal

Due to the limitations of conventional wastewater treatment methods in removing persistent pollutants like this compound, several advanced treatment technologies have been developed. mdpi.commdpi.com These technologies can be broadly categorized into physical, chemical, and biological methods, and often, an integrated approach combining different methods is most effective. frontiersin.org

Physical Methods:

Adsorption: This method uses adsorbents like activated carbon to bind and remove dye molecules from water. mdpi.com Iron-modified activated carbon has also been studied for the removal of Bordeaux B, a similar dye. mdpi.com

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can effectively remove dyes from wastewater. mdpi.comcsuohio.edu However, membrane fouling can be a significant issue. bohrium.com

Chemical Methods:

Advanced Oxidation Processes (AOPs): As discussed earlier, AOPs like ozonation and Fenton oxidation are highly effective in degrading complex organic molecules. mdpi.com

Electrochemical Processes: These methods use electrical energy to drive the oxidation and reduction reactions that break down pollutants. csuohio.edu

Biological Methods:

Membrane Bioreactors (MBRs): MBRs combine biological degradation with membrane filtration, offering a compact and efficient treatment solution. bohrium.com

Constructed Wetlands: These engineered systems use natural processes involving vegetation, soil, and microorganisms to treat wastewater. They have been explored for treating effluents containing copper from Bordeaux mixture. researchgate.net

Adsorption Technologies Utilizing Novel Sorbents for Dye Sequestration

Adsorption is a widely used physical process for the removal of dyes from wastewater due to its efficiency and the availability of various adsorbent materials. Research has focused on developing novel, low-cost sorbents with high adsorption capacities for dyes like this compound.

Recent studies have explored the use of activated carbon, a highly effective adsorbent due to its large surface area and porous structure. mdpi.com One study investigated the removal of a similar dye, Bordeaux B, using both conventional activated carbon (C-conv) and an iron-modified activated carbon (C-FeCl₃) in a packed bed column. mdpi.com The modification with iron chloride aimed to enhance the surface properties and adsorption potential. The results showed significant adsorption capacities for both materials. The maximum solid-phase concentration (q_TH) for Bordeaux B was 237.88 mg/g for conventional activated carbon and 216.21 mg/g for the iron-modified version, demonstrating high removal efficiency. mdpi.com

Another novel approach involves the use of nanocomposites. A study on Acid Bordeaux B utilized a graphene oxide/polyamidoamine (GO/PAMAMs) nanocomposite. researchgate.net This material exhibited a very high maximum adsorption capacity, which increased with temperature, reaching 520.83 mg/g at 328 K, indicating an endothermic adsorption process. researchgate.net The optimal pH for adsorption onto this nanocomposite was found to be 2.5. researchgate.net These findings highlight the potential of engineered nanomaterials in enhancing the sequestration of azo dyes from water.

Table 1: Adsorption Capacities of Various Sorbents for Bordeaux Dyes

| Adsorbent | Dye Type | Adsorption Capacity (mg/g) | Key Conditions | Reference |

|---|---|---|---|---|

| Conventional Activated Carbon (C-conv) | Bordeaux B | 237.88 | Packed bed column | mdpi.com |

| Iron-Modified Activated Carbon (C-FeCl₃) | Bordeaux B | 216.21 | Packed bed column | mdpi.com |

| Graphene oxide/PAMAMs | Acid Bordeaux B | 520.83 | pH 2.5, Temp: 328 K | researchgate.net |

Photocatalytic Oxidation for Complete Mineralization of Bordeaux Red

Photocatalytic oxidation is an advanced oxidation process (AOP) that can achieve the complete mineralization of complex organic molecules like Bordeaux Red into simpler, non-toxic compounds such as CO₂, H₂O, and mineral acids. dntb.gov.ua This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which generates highly reactive hydroxyl radicals (•OH) upon irradiation with a suitable light source.

The degradation of Acid Red 17 (AR-17) has been successfully demonstrated using various photocatalytic systems. In one study, a silver-impregnated zinc oxide (Ag/ZnO) catalyst was used under visible light and ultrasound (sonophotocatalytic degradation). oekotoxzentrum.ch This process achieved a degradation of 92.94% and, significantly, an 80% removal of total organic carbon (TOC), indicating a high degree of mineralization. oekotoxzentrum.ch

Another study focused on the degradation of a similar dye, Acid Red 18, using a novel TiO₂/Zeolite nanocomposite. wine-searcher.com Under optimal conditions (pH 6.5, 0.88 g/L catalyst), a 96.3% dye removal was achieved after 125 minutes. wine-searcher.com The chemical oxygen demand (COD) was reduced by 53%, further confirming the partial mineralization of the dye. wine-searcher.com The efficiency of photocatalysis can be influenced by various parameters, including pH, catalyst loading, and the presence of oxidizing agents. For Acid Red 17, the highest decolorization rates were observed at a neutral pH of 7.5, and the process was enhanced by the addition of electron acceptors like potassium bromate (B103136) (KBrO₃). dntb.gov.ua

Table 2: Photocatalytic Degradation and Mineralization of Bordeaux Red (Acid Red 17) and Analogs

| Catalyst System | Dye | Degradation/Removal (%) | Mineralization (%) | Key Conditions | Reference |

|---|---|---|---|---|---|

| Ag/ZnO (Sonophotocatalytic) | Acid Red 17 | 92.94 | 80 (TOC) | Visible light, 0.25 g/L catalyst | oekotoxzentrum.ch |

| TiO₂/Zeolite | Acid Red 18 | 96.3 | 53 (COD) | pH 6.5, 125 min | wine-searcher.com |

| O₃/UV | Acid Red 17 | 98.4 | Not specified | 240 min contact time | aku.edu.tr |

| O₃ only | Acid Red 17 | 99.8 | Not specified | 180 min contact time | aku.edu.tr |

Hybrid Biological and Chemical Treatment Systems for Enhanced Degradation

One effective hybrid approach is the combination of biological treatment with advanced oxidation processes. A study on the biodegradation of Bordeaux dye by a bacterial consortium demonstrated 98-99% decolorization under sequential microaerophilic/aerobic conditions. nih.gov This biological pre-treatment breaks down the complex dye structure, making the resulting intermediates more amenable to subsequent aerobic degradation. nih.gov

Another powerful hybrid method combines different chemical processes. The electro-Fenton (EF) process, which uses electricity to generate Fenton's reagent in-situ, was used to treat Bordeaux Red (E123). researchgate.net Catalyzed by iron-rich laterite soil, this system achieved complete removal of Chemical Oxygen Demand (COD) from a 0.5 mM dye solution in under four hours, signifying complete mineralization. researchgate.net A different hybrid chemical system, combining ozonation with electrocoagulation (EC), has been tested on a structurally similar dye, C.I. Acid Red 114. This combined O₃-EC process achieved high removal efficiencies for color (93%), dye (94.25%), and COD (80.6%) with very short hydraulic retention times. researchgate.netneptjournal.com These hybrid systems show promise for treating real textile effluents, which often contain complex mixtures of dyes and chemicals.

Table 3: Performance of Hybrid Treatment Systems for Bordeaux and Analogous Azo Dyes

| Hybrid System | Dye | Removal Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Sequential Microaerophilic/Aerobic | Bordeaux | 98-99% Decolorization | Effective biological degradation by bacterial consortium. | nih.gov |

| Electro-Fenton (Laterite catalyst) | Bordeaux Red (E123) | 100% COD removal | Complete mineralization achieved in <4 hours. | researchgate.net |

| Ozonation-Electrocoagulation | C.I. Acid Red 114 | 93% Color, 80.6% COD | High efficiency with short retention time. | researchgate.netneptjournal.com |

Environmental Fate Modeling and Persistence Studies of Azo Dyes

Understanding the environmental fate and persistence of azo dyes like this compound is crucial for assessing their long-term environmental risk. These dyes are designed to be stable against light and chemical attack, which contributes to their persistence in the environment.

The complex aromatic structure of this compound and similar azo dyes makes them resistant to natural biodegradation. mdpi.com Their chemical stability leads to sustained persistence in the environment after release. mdpi.com Environmental fate modeling for a structurally similar dye, C.I. Acid Red 18, suggests that due to its very low estimated vapor pressure, it would exist solely in the particulate phase in the atmosphere and be subject to wet and dry deposition. nih.gov In soil and water, azo dyes are generally expected to persist. researchgate.net The same model for Acid Red 18 predicts a high organic carbon-water (B12546825) partition coefficient (Koc), indicating that if released to soil, the dye is expected to have low mobility. nih.gov

While aerobic degradation is slow, there is potential for the azo bond (-N=N-) to be cleaved under anaerobic conditions, such as in anoxic layers of sediment. nih.govresearchgate.net This degradation, however, can lead to the formation of aromatic amines, which can be more toxic than the parent dye molecule. nih.gov The bioaccumulation potential for ionic dyes like this compound is generally considered to be low due to their water solubility and molecular structure. nih.govresearchgate.net However, the persistence of the dye molecule itself in water, soil, and sediment remains a significant environmental concern. tandfonline.com

Future Directions and Interdisciplinary Research Prospects

Development of Novel and Sustainable Synthetic Routes for Azo Dyes

Traditional synthesis of azo dyes primarily involves diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govekb.eg However, future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes to address concerns related to waste generation and energy consumption.

One promising area is the exploration of green chemistry principles in azo dye synthesis. This includes the development of solvent-free reactions, utilizing grinding techniques at room temperature to achieve efficient synthesis with reduced environmental impact. researchgate.nettandfonline.comresearchgate.netlongdom.org The use of heterogeneous catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles or nano silica (B1680970) supported boron trifluoride, is also being investigated to facilitate diazotization and coupling reactions under milder conditions and enable easier catalyst recovery and reuse. researchgate.nettandfonline.comresearchgate.netrsc.org

Furthermore, novel approaches like microwave-assisted synthesis are being explored for rapid and convenient preparation of azo dyes, including unsymmetrical structures, often in a single step and sometimes without the need for metal catalysts. nih.gov This method can significantly reduce reaction times and improve energy efficiency. nih.gov

Another exciting frontier lies in the potential for enzymatic or microbial synthesis of azo or azoxy compounds. While microorganisms are known for their ability to degrade azo dyes, some bacteria and fungi may also be capable of producing such compounds, either naturally or through genetic engineering. mdpi.comresearchgate.net Exploring these biological pathways could lead to the development of novel and sustainable biocatalytic routes for azo dye production in the future.

Exploration of Advanced Material Science Applications Utilizing Bordeaux Red Chromophores

Beyond their conventional use as colorants in textiles, paper, and inks, Bordeaux Red chromophores and other azo dyes are gaining traction in the development of advanced functional materials. The unique optical and electronic properties conferred by the azo group and conjugated aromatic systems make them attractive for diverse applications. rsc.orgresearchgate.net

Future research directions include the incorporation of Bordeaux Red chromophores into materials for applications in areas such as:

Sensors: Azo dyes can exhibit chromogenic or fluorogenic responses to changes in their environment, such as pH, temperature, or the presence of specific analytes. uomustansiriyah.edu.iq This property can be leveraged to develop novel sensing platforms.

Organic Electronics: The π-conjugated system of azo dyes makes them suitable for use in organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net Research is exploring how the structure of Bordeaux Red chromophores can be tailored to optimize charge transport and light-harvesting properties.

Photocatalysis: Certain azo dyes can act as photosensitizers or be integrated into photocatalytic systems for various applications, including environmental remediation and organic synthesis. mdpi.comnih.govresearchgate.netacs.org

Photo-controlled Materials: The reversible photoisomerization of the azo group (cis-trans isomerization upon light irradiation) can be exploited to create materials with light-switchable properties, such as photo-responsive polymers, liquid crystals, and data storage media. ajgreenchem.comwikipedia.org

The versatility in chemical structure allows for the design of azo dyes with specific properties for targeted material science applications. ekb.egrsc.org

Integration of Computational and Experimental Chemistry for Predictive Modeling of Dye Behavior

Computational chemistry plays a crucial role in understanding and predicting the behavior of azo dyes, complementing experimental studies and guiding the design of new compounds and processes. Future research will increasingly integrate computational and experimental approaches to gain deeper insights.

Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure, absorption spectra, and reactivity of Bordeaux Red chromophores. Molecular dynamics (MD) simulations can provide insights into the interactions of azo dyes with solvents, substrates, and biological systems, such as enzymes involved in degradation or DNA in toxicity studies. tandfonline.comnih.govfrontiersin.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict various properties of azo dyes, including their color, solubility, stability, and environmental fate, based on their molecular structure. tandfonline.comnih.govfrontiersin.org This predictive capability can accelerate the design and selection of new dyes with desired characteristics and reduced environmental impact.

Computational modeling is also valuable in studying the mechanisms of dye degradation, whether chemical, photochemical, or biological, helping to identify key intermediates and optimize degradation processes. researchgate.nettandfonline.comnih.govfrontiersin.org

Innovations in Environmental Remediation Technologies for Synthetic Colorants

The presence of synthetic colorants, including azo dyes, in wastewater poses significant environmental challenges due to their colorfastness and resistance to conventional treatment methods. mdpi.comijcmas.comtaylorfrancis.comresearchgate.net Future research is focused on developing innovative and efficient environmental remediation technologies.

Bioremediation, utilizing microorganisms such as bacteria and fungi, is a promising eco-friendly approach for the decolorization and degradation of azo dyes. mdpi.comijcmas.comtaylorfrancis.comresearchgate.netnih.govmdpi.commdpi.comcdnsciencepub.comrepec.orgtandfonline.comncsu.edu Research is exploring the enzymatic mechanisms involved, particularly the role of azoreductases and laccases, in cleaving the azo bond and further mineralizing the resulting aromatic amines. mdpi.comijcmas.comnih.govmdpi.comcdnsciencepub.comtandfonline.comacs.org Future efforts will focus on identifying and engineering microbial strains with enhanced degradation capabilities and developing efficient bioreactor systems. mdpi.commdpi.comcdnsciencepub.comtandfonline.com

Photocatalytic degradation, often employing semiconductor photocatalysts like TiO₂, is another active area of research for the removal of azo dyes from water. mdpi.comnih.govresearchgate.netacs.orgmdpi.com This method utilizes light energy to generate reactive species that can break down dye molecules. researchgate.netmdpi.com Future work includes developing novel and more efficient photocatalytic materials, optimizing reactor designs, and understanding the degradation pathways under different conditions. mdpi.comnih.govresearchgate.netacs.org

Adsorption techniques, using materials like graphene nanosheets, are also being investigated for removing azo dyes from wastewater. Computational studies, such as molecular dynamics simulations, are helping to understand the adsorption mechanisms and optimize adsorbent materials.

Combining different remediation technologies, such as sequential anaerobic-aerobic biological treatment or coupling biological methods with physical or chemical processes, is also a key future direction to achieve more complete mineralization of azo dyes and their transformation products. ijcmas.comnih.govcdnsciencepub.com

Table 1: Representative Bordeaux Red Azo Dye and PubChem CID

| Compound Name | PubChem CID |

| Amaranth (E123) | 13506 nih.govnih.gov |

Table 2: Examples of Research Areas in Future Directions

| Research Area | Examples of Focus |

| Sustainable Synthesis | Solvent-free methods, Heterogeneous catalysis, Microwave synthesis, Biocatalysis |

| Advanced Material Science Applications | Sensors, Organic electronics, Photocatalysis, Photo-controlled materials |

| Computational and Experimental Chemistry Integration | DFT calculations, Molecular Dynamics simulations, QSPR/QSAR modeling |

| Environmental Remediation Technologies | Bioremediation (bacterial, enzymatic), Photocatalysis, Adsorption, Hybrid methods |

常见问题

How can researchers design a hypothesis-driven experiment to investigate the biochemical properties of Bordeaux E?

Answer:

-

Framework: Use the P-E/I-C-O model to structure your research question:

- Population (P): Define the biological/system under study (e.g., cell lines, enzymatic pathways).

- Exposure/Intervention (E/I): Specify this compound’s dosage, administration method, and exposure duration.

- Comparison (C): Include controls (e.g., untreated samples, alternative compounds).

- Outcome (O): Quantify measurable endpoints (e.g., enzyme inhibition rates, gene expression changes).

-

Example Table:

Variable Type Experimental Group Control Group Dosage 50 µM this compound 0 µM (Vehicle) Duration 24h exposure 24h exposure Outcome ATP reduction (%) Baseline ATP -

Validation: Pre-test assays (e.g., cytotoxicity screens) ensure viability thresholds .

What statistical methods are recommended to resolve contradictory data in studies analyzing this compound’s mechanism of action?

Answer:

-

Step 1: Apply sensitivity analysis to identify outliers or confounding variables (e.g., batch effects in cell cultures).

-

Step 2: Use meta-regression to assess heterogeneity across studies. For example, discrepancies in IC₅₀ values may stem from assay protocols (fluorometric vs. colorimetric).

-

Example Table:

Study Assay Type IC₅₀ (µM) pH Condition A Fluorometric 12.3 7.4 B Colorimetric 45.7 6.8 -

Advanced Tip: Bayesian hierarchical models can integrate prior evidence (e.g., structural analogs of this compound) to refine posterior estimates .

How should researchers structure a systematic review to evaluate this compound’s efficacy across in vitro and in vivo models?

Answer:

-

Protocol: Follow PRISMA guidelines with inclusion/exclusion criteria:

- Inclusion: Peer-reviewed studies with raw data, standardized dosing.

- Exclusion: Non-peer-reviewed sources, studies lacking controls.

-

Data Extraction Table:

Model Type Efficacy Metric Sample Size Confidence Interval In vitro IC₅₀ reduction n=15 95% CI: 10–18 µM In vivo Tumor volume Δ n=8 95% CI: 25–40% -

Bias Mitigation: Use ROBINS-I tool to assess confounding variables (e.g., strain-specific responses in animal models) .

What ethical considerations are critical when designing human subject studies involving this compound derivatives?

Answer:

-

Informed Consent: Disclose potential risks (e.g., hepatotoxicity) and anonymize participant data.

-

Protocol Approval: Submit to IRB/IEC with:

- Risk-benefit analysis.

- Data anonymization methods (e.g., double-blind coding).

-

Example Table:

Ethical Factor Implementation Example Confidentiality Encrypted participant IDs Withdrawal Right Unconditional exit clause -

Compliance: Adhere to GDPR/HIPAA for data storage and cross-border collaboration .

How can researchers optimize survey instruments for post-hoc analysis of this compound’s long-term effects in epidemiological studies?

Answer:

-

Questionnaire Design:

- Use closed-ended Likert scales for symptom severity (e.g., fatigue, nausea).

- Avoid jargon: Replace "hepatocellular apoptosis" with "liver health changes."

-

Validation: Pre-test with a pilot cohort (n=30) to assess clarity and response variance.

-

Example Table:

Survey Item Response Type Validation Metric (Cronbach’s α) Fatigue 5-point scale α = 0.82 Nausea 5-point scale α = 0.75 -

Advanced: Apply factor analysis to identify latent variables (e.g., "metabolic disruption") .

What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR) when experimental data is limited?

Answer:

-

Methodology:

- QSAR Modeling: Use open-source tools like RDKit to generate molecular descriptors.

- Docking Simulations: Predict binding affinity to target proteins (e.g., kinases) via AutoDock Vina.

-

Example Table:

Compound Variant LogP Polar Surface Area (Ų) Predicted IC₅₀ (µM) This compound 2.1 85.3 14.7 Derivative X 3.5 72.8 8.2 -

Validation: Cross-check with sparse experimental data using bootstrapping .

How can researchers address replication challenges in studies examining this compound’s synergistic effects with other compounds?

Answer:

-

Standardization: Publish detailed protocols for:

- Compound preparation (e.g., solvent, purity grade).

- Synergy calculation methods (e.g., Chou-Talalay vs. Bliss independence).

-

Example Table:

Combination Synergy Score (Chou-Talalay) Replication Success Rate (%) This compound + Drug A 0.89 78% (n=12 labs) This compound + Drug B 0.45 34% (n=12 labs) -

Advanced: Use interlaboratory studies to identify protocol-driven variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。